![molecular formula C16H17N3O4 B566972 Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate CAS No. 1207369-43-4](/img/structure/B566972.png)
Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrimido[4,5-d]azepine core structure, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s molecular structure and stereochemistry.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. Generally, heterocyclic compounds like this one can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .Scientific Research Applications
Corrosion Inhibition
The compound has been used as a corrosion inhibitor for carbon steel in an acidic environment . The anti-corrosion characteristics were assessed by various methods such as potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) .
Antimicrobial Activity
Some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines, which can be synthesized from the compound, have shown antimicrobial activity .
Synthesis of Heterocyclic Compounds
The compound can be used as a reagent for the synthesis of heterocyclic compounds . These heterocyclic compounds have been widely used in medicinal chemistry.
Synthesis of Building Blocks for Medicinal Chemistry
The compound can be used to synthesize building blocks that are relevant to medicinal chemistry . These building blocks can be used to discover novel receptor agonists and antagonists.
Synthesis of Triazolopyrazines
The compound can be used to synthesize triazolopyrazines . Triazolopyrazines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties.
Synthesis of Thiadiazoles and Thioamides
The compound can be used to synthesize 1,3,4-thiadiazoles and thioamides . These compounds display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications. This could include in vitro and in vivo testing, as well as clinical trials if the compound shows promise as a drug candidate .
properties
IUPAC Name |
benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLIPKSEFZOCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677827 |
Source
|
Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate | |
CAS RN |
1207369-43-4 |
Source
|
Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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